Egfr-IN-1 tfa

EGFR T790M resistance kinase selectivity NSCLC models

Choose the TFA salt for superior aqueous solubility and homogeneous in vivo dosing. This irreversible inhibitor targets gefitinib-resistant EGFR L858R/T790M with 100-fold selectivity over wild-type (IC50 = 4 nM in H1975), enabling clean pathway dissection. Validated oral regimen (30 mg/kg once-daily) sustains >50% p-EGFR inhibition for >12 hours in xenograft models with no weight loss.

Molecular Formula C30H31F3N6O6
Molecular Weight 628.6 g/mol
Cat. No. B10821809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-1 tfa
Molecular FormulaC30H31F3N6O6
Molecular Weight628.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7)
InChIKeyYXUXRIRLHPSVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-1 tfa (EGFR-IN-1 TFA): A Mutant-Selective Irreversible EGFR Inhibitor for L858R/T790M-Driven NSCLC Research


Egfr-IN-1 tfa (also designated EGFR-IN-1 TFA) is the trifluoroacetate salt form of a 7-oxopyrido[2,3-d]pyrimidinyl-derived, orally bioavailable, irreversible inhibitor that selectively targets the gefitinib-resistant EGFR L858R/T790M double mutant. This compound, originally disclosed as 'compound 24' in medicinal chemistry optimization campaigns [1], exhibits potent enzymatic and cellular inhibition of the mutant kinase while sparing wild-type EGFR, a profile that underpins its utility as a chemical probe for studying acquired resistance mechanisms in non-small cell lung cancer (NSCLC). The TFA salt form is reported to provide enhanced aqueous solubility and handling characteristics relative to the free base [2].

Why Egfr-IN-1 tfa Cannot Be Substituted with Earlier-Generation or Less-Selective EGFR Inhibitors


The L858R/T790M double mutation in EGFR confers resistance to first- and second-generation reversible ATP-competitive inhibitors, as the T790M 'gatekeeper' mutation increases ATP affinity and sterically hinders inhibitor binding. Earlier-generation agents such as gefitinib and erlotinib exhibit dramatically reduced potency against this mutant (IC50 values often exceeding 10 µM in cellular assays), limiting their experimental utility in T790M-driven models [1]. Furthermore, the clinical third-generation inhibitor osimertinib, while potent against L858R/T790M, retains measurable wild-type EGFR inhibitory activity that can confound phenotypic readouts or introduce unwanted toxicity in in vivo models [2]. Even within the same chemical series, the selection of the specific salt form (TFA vs. free base) alters key developability parameters such as aqueous solubility, which directly impacts in vitro assay reproducibility and in vivo formulation homogeneity [3]. Consequently, the exact molecular identity—Egfr-IN-1 tfa—must be explicitly procured and cited to ensure experimental fidelity and interpretable, comparator-anchored results.

Egfr-IN-1 tfa Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Mutant-Selectivity Index: 100-Fold over Wild-Type EGFR vs. Gefitinib's Minimal Discrimination

Egfr-IN-1 tfa (as compound 24 free base equivalent) exhibits a 100-fold selectivity window for inhibiting the gefitinib-resistant EGFR L858R/T790M mutant over wild-type EGFR in biochemical kinase assays [1]. In contrast, first-generation inhibitors like gefitinib lack meaningful selectivity for the T790M mutant and are rendered ineffective at clinically achievable concentrations, with reported cellular IC50 values in the H1975 (L858R/T790M) line of approximately 32 µM compared to wild-type EGFR IC50 values in the low nanomolar range [2]. This quantified 100-fold window enables the dissection of mutant-specific signaling without confounding wild-type EGFR inhibition in cellular and in vivo contexts.

EGFR T790M resistance kinase selectivity NSCLC models

Enhanced Antiproliferative Potency in T790M-Positive H1975 NSCLC Cells Relative to Osimertinib

In H1975 NSCLC cells harboring the endogenous EGFR L858R/T790M double mutation, Egfr-IN-1 tfa (free base equivalent) demonstrates an antiproliferative IC50 of 4 nM following 72-hour exposure [1]. In cross-study comparisons, the third-generation clinical inhibitor osimertinib exhibits IC50 values in the same H1975 cell line ranging from 11 nM to 45 nM across multiple independent studies [2][3]. This represents a 2.75- to 11.25-fold enhancement in cellular potency for Egfr-IN-1 tfa relative to the most widely used L858R/T790M inhibitor in translational research.

H1975 L858R/T790M antiproliferative activity

Significant In Vivo Tumor Growth Inhibition with Minimal Body Weight Loss in H1975 Xenograft Model

Oral administration of Egfr-IN-1 tfa (free base equivalent) at 30 mg/kg once daily for 2 weeks in female athymic nude mice bearing established H1975 (EGFR L858R/T790M) tumor xenografts resulted in significant tumor growth inhibition without observable loss in body weight [1]. In contrast, first-generation irreversible inhibitors such as afatinib, which potently inhibit wild-type EGFR, are associated with dose-limiting toxicities (e.g., body weight loss >10% and skin lesions) in murine models at efficacious doses [2]. The preserved body weight in the Egfr-IN-1 tfa cohort is consistent with its 100-fold selectivity for mutant over wild-type EGFR, translating in vitro selectivity into in vivo tolerability.

H1975 xenograft in vivo efficacy tolerability

Sustained Target Engagement: >50% p-EGFR Inhibition for >12 Hours Following Single 30 mg/kg Oral Dose

In a time-course pharmacodynamic experiment in tumor-bearing mice, a single 30 mg/kg oral dose of Egfr-IN-1 tfa (free base equivalent) maintained >50% inhibition of EGFR phosphorylation (p-EGFR) in tumor tissue for more than 12 hours [1]. The compound achieved a maximum plasma concentration (Cmax) of 0.10 µM at 2 hours post-dose and a systemic exposure (AUC0-inf) of 0.33 µM·h [1]. This sustained PD effect compares favorably to reversible inhibitors like gefitinib, which exhibit shorter target residence times and often require higher or more frequent dosing to maintain pathway suppression in vivo.

pharmacodynamics p-EGFR target occupancy

Enhanced Aqueous Solubility and Handling Characteristics of TFA Salt Form vs. Free Base

The trifluoroacetate (TFA) salt form of Egfr-IN-1 (Egfr-IN-1 tfa) provides enhanced aqueous solubility and stability compared to the corresponding free base [1]. While the free base (EGFR-IN-1, CAS 1625677-63-5) is reported to be insoluble in water, the TFA salt form (CAS 2753348-63-7) exhibits improved solubility that facilitates dissolution in aqueous buffers and in vivo formulation vehicles [1]. At equivalent molar concentrations, both the salt and free forms exhibit comparable biological activity in kinase and cellular assays [1], confirming that the TFA counterion does not alter the intrinsic pharmacology of the parent molecule.

salt form solubility formulation

Kinase Panel Selectivity: Minimal Off-Target Activity Across 100 Diverse Kinases

In a selectivity screen against a panel of 100 diverse kinases, Egfr-IN-1 tfa (free base equivalent) exhibited high selectivity with minimal off-target inhibition [1]. This narrow kinase inhibition profile is critical for the compound's utility as a chemical probe, as it reduces the likelihood of confounding phenotypic effects arising from unintended kinase engagement. Many earlier-generation EGFR inhibitors, including gefitinib and erlotinib, are known to inhibit additional kinases (e.g., other ErbB family members) at therapeutic concentrations, complicating mechanistic interpretation [2].

kinase selectivity off-target chemical probe

Recommended Experimental Applications for Egfr-IN-1 tfa Based on Verified Differentiation Data


In Vivo Pharmacodynamic Studies in H1975 Xenograft Models Requiring Sustained Target Suppression

Utilize Egfr-IN-1 tfa at 30 mg/kg oral once-daily dosing to achieve >50% inhibition of tumor p-EGFR for >12 hours [1]. This dosing regimen, validated in the original discovery study, enables convenient once-daily administration while maintaining continuous pathway suppression, a key advantage over reversible inhibitors that may require twice-daily dosing to sustain similar PD effects.

Cellular Studies Differentiating L858R/T790M Mutant-Specific from Wild-Type EGFR-Driven Signaling

Employ Egfr-IN-1 tfa at concentrations ≤10 µM to achieve potent inhibition of EGFR L858R/T790M-driven proliferation (IC50 = 4 nM in H1975 cells) while sparing wild-type EGFR due to the 100-fold selectivity window [1]. This enables clean dissection of mutant-specific signaling pathways without the confounding effects of wild-type EGFR inhibition that occur with less selective inhibitors like gefitinib or osimertinib.

Chronic In Vivo Efficacy Studies in T790M-Positive NSCLC Models Where Tolerability is Critical

Select Egfr-IN-1 tfa for 2-week or longer oral dosing studies in H1975 xenograft models, as it demonstrates significant tumor growth inhibition without observable body weight loss [1]. This favorable tolerability profile, attributed to the 100-fold mutant selectivity, avoids the dose-limiting toxicities (e.g., weight loss, skin lesions) associated with wild-type EGFR inhibition by earlier-generation irreversible inhibitors such as afatinib.

Formulation-Intensive In Vivo Studies Requiring Aqueous Solubility

Choose the TFA salt form (Egfr-IN-1 tfa) rather than the free base for experiments requiring dissolution in aqueous buffers or complex in vivo formulations [2]. The enhanced aqueous solubility of the TFA salt facilitates the preparation of homogeneous dosing solutions and reduces the need for high concentrations of organic co-solvents (e.g., DMSO), which can introduce vehicle-associated artifacts or limit the achievable dose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-1 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.